2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid
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Overview
Description
2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the reaction proceeds at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be selectively removed to reveal an active amine, which can then participate in various biochemical pathways. The morpholine ring provides a stable scaffold that can interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-Butoxycarbonyl)-morpholin-2-yl)acetic acid: Lacks the dimethyl substitution, leading to different reactivity and stability.
2-(4-(tert-Butoxycarbonyl)-6-methylmorpholin-2-yl)acetic acid: Contains only one methyl group, affecting its steric and electronic properties.
Uniqueness
2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid is unique due to the presence of both tert-butoxycarbonyl and dimethyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Biological Activity
2-(4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholin-2-yl)acetic acid, often referred to as Boc-DMMA, is a morpholine derivative with significant implications in medicinal chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, making it a versatile building block in the synthesis of bioactive molecules, particularly in peptide synthesis and enzyme inhibition studies.
Chemical Structure and Properties
The molecular formula for Boc-DMMA is C12H21NO5, with a molecular weight of 259.3 g/mol. The compound exhibits characteristics typical of morpholine derivatives, including stability under various reaction conditions due to the steric hindrance provided by the Boc group.
Boc-DMMA functions primarily as a protecting group in peptide synthesis, stabilizing the amine functionality during reactions. Upon completion of the desired synthesis, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can further participate in biological interactions or be modified for enhanced activity. This mechanism is crucial in the development of enzyme inhibitors and pharmaceutical compounds.
Enzyme Inhibition
Research has indicated that Boc-DMMA can act as a precursor in the synthesis of enzyme inhibitors. For example, studies have shown that derivatives of morpholine compounds exhibit strong inhibitory activity against bacterial topoisomerases, which are essential for DNA replication in bacteria. The dual inhibition of DNA gyrase and topoisomerase IV has been reported with low nanomolar IC50 values, indicating potent antibacterial properties .
Study 1: Antibacterial Activity
A recent study evaluated the antibacterial properties of morpholine derivatives against various Gram-positive and Gram-negative bacteria. The lead compound derived from Boc-DMMA exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus species. These findings highlight the potential of Boc-DMMA derivatives in combating antibiotic resistance .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Lead Compound | <0.03125 | Staphylococcus aureus |
Lead Compound | <0.25 | Enterococcus faecalis |
Lead Compound | 1-4 | Klebsiella pneumoniae |
Study 2: Synthesis Applications
Boc-DMMA has also been utilized in synthesizing peptide-based drugs. Its role as a building block allows for the incorporation of specific amino acids into therapeutic peptides. The selective deprotection of the Boc group facilitates the formation of complex structures necessary for biological activity .
Comparative Analysis with Similar Compounds
Boc-DMMA is compared with other morpholine derivatives to evaluate its uniqueness and advantages:
Compound Name | Protecting Group | Stability | Application |
---|---|---|---|
Boc-DMMA | tert-Butoxycarbonyl | High | Peptide synthesis, enzyme inhibitors |
Cbz-DMMA | Benzyloxycarbonyl | Moderate | Peptide synthesis |
MeO-DMMA | Methoxycarbonyl | Low | Limited applications |
The stability provided by the tert-butoxycarbonyl group makes Boc-DMMA particularly advantageous for reactions requiring prolonged conditions or multiple steps.
Properties
IUPAC Name |
2-[6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYISTGUCLIMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CC(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241129-71-3 |
Source
|
Record name | 2-{4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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